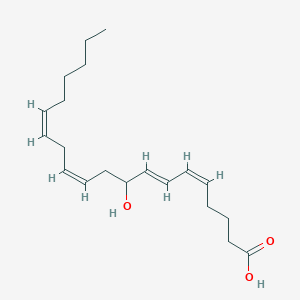
Acide 9-hydroxy-5Z,7E,11Z,14Z-eicosatétraénoïque
Vue d'ensemble
Description
(+/-)-9-Hydroxy-(5Z,7E,11Z,14Z)-eicosatetraenoic acid is a hydroxy fatty acid derived from arachidonic acid. It is a member of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation and immune responses .
Applications De Recherche Scientifique
(+/-)-9-Hydroxy-(5Z,7E,11Z,14Z)-eicosatetraenoic acid has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the identification and quantification of hydroxy fatty acids.
Biology: Studied for its role in cell signaling and regulation of inflammatory responses.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and cancer.
Mécanisme D'action
Target of Action
9-HETE is a monohydroxy fatty acid formed by lipid peroxidation of arachidonic acid . It is involved in inflammation and can act as both a pro-inflammatory and anti-inflammatory mediator depending on the cell type and context.
Mode of Action
Biochemical Pathways
9-HETE is a metabolite of arachidonic acid, which is a key component of the lipid signaling pathway. It is produced via the cytochrome P450 pathway, which is involved in the metabolism of various substances in the body .
Pharmacokinetics
It is known that 9-hete is a lipid-soluble compound, which suggests that it can easily cross cell membranes and distribute throughout the body .
Result of Action
The result of 9-HETE’s action can vary depending on the cell type and context. In some immune cells, it promotes the production of inflammatory molecules, contributing to the inflammatory response. In other cells, it may have suppressive effects, potentially contributing to the resolution of inflammation.
Action Environment
The action of 9-HETE can be influenced by various environmental factors. For example, the presence of other inflammatory mediators can modulate the effects of 9-HETE. Additionally, factors such as pH and temperature can influence the stability and efficacy of 9-HETE .
Analyse Biochimique
Biochemical Properties
9-HETE plays a significant role in biochemical reactions. It is a monohydroxy fatty acid formed by lipid peroxidation of arachidonic acid . It is also produced by the non-enzymatic oxidation of arachidonic acid . The nature of these interactions involves binding with enzymes, proteins, and other biomolecules.
Molecular Mechanism
At the molecular level, 9-HETE exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 9-HETE can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 9-HETE vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
9-HETE is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 9-HETE and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-9-Hydroxy-(5Z,7E,11Z,14Z)-eicosatetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. This process can be catalyzed by lipoxygenases, which introduce a hydroxy group at the 9th carbon position of the arachidonic acid molecule .
Industrial Production Methods
Industrial production of (+/-)-9-Hydroxy-(5Z,7E,11Z,14Z)-eicosatetraenoic acid often employs biotechnological methods, utilizing genetically engineered microorganisms that express specific lipoxygenases. These microorganisms can efficiently convert arachidonic acid into the desired hydroxy fatty acid under controlled fermentation conditions .
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-9-Hydroxy-(5Z,7E,11Z,14Z)-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of keto derivatives.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Keto derivatives of (+/-)-9-Hydroxy-(5Z,7E,11Z,14Z)-eicosatetraenoic acid.
Reduction: 9-deoxy-5Z,7E,11Z,14Z-eicosatetraenoic acid.
Substitution: Various substituted eicosatetraenoic acids depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 12-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid
- 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid
- 20-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
Uniqueness
(+/-)-9-Hydroxy-(5Z,7E,11Z,14Z)-eicosatetraenoic acid is unique due to its specific hydroxy group position and its distinct biological activities. Unlike other hydroxy eicosatetraenoic acids, it has been shown to have both pro-inflammatory and anti-inflammatory effects depending on the cellular context .
Propriétés
IUPAC Name |
(5Z,7E,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATOYYZUTNAWSA-OIZRIKEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC(/C=C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347447 | |
| Record name | (5Z,7E,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70968-92-2, 79495-85-5 | |
| Record name | (5Z,7E,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-9-Hydroxy-(5Z,7E,11Z,14Z)-eicosatetraenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


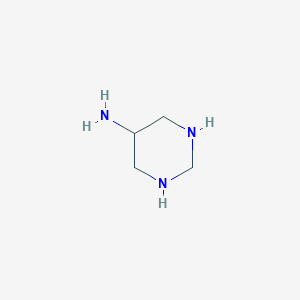

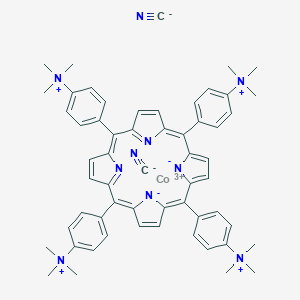
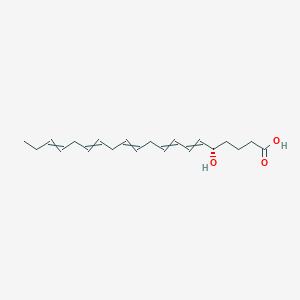
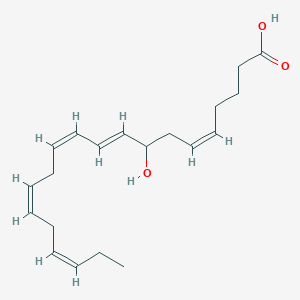
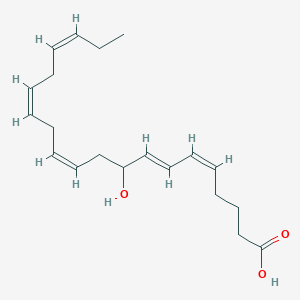
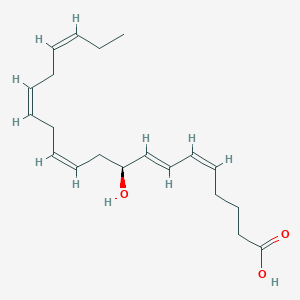
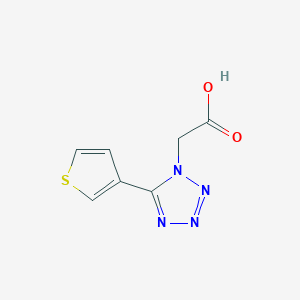
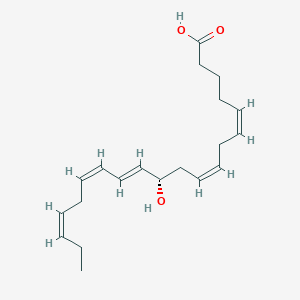

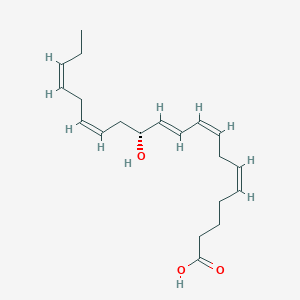
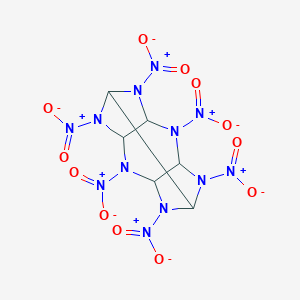
![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)

